6-Oxabicyclo[3.2.1]octane
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Overview
Description
6-Oxabicyclo[321]octane is a bicyclic organic compound that features a unique structure with an oxygen atom incorporated into the bicyclic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, starting with 6-Oxabicyclo[3.2.1]oct-3-en-7-one, a three-step synthetic route can be employed to obtain both racemic and optically active 6-substituted derivatives . The process includes the opening of the lactone ring with amines to form amides, which are then reduced with lithium aluminium hydride to yield amino alcohols .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced reaction techniques, such as gold-catalyzed cascade reactions, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 6-Oxabicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, allylic oxidation of amino alcohols derived from this compound can produce bicyclic ketones . Additionally, the compound can participate in ene reactions, where it forms specific adducts under the influence of catalysts like aluminium chloride .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include lithium aluminium hydride for reductions and manganese dioxide for oxidations . Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound include various substituted derivatives and ketones, depending on the specific reaction pathway and conditions employed .
Scientific Research Applications
6-Oxabicyclo[3.2.1]octane has diverse applications in scientific research. In chemistry, it serves as a key intermediate in the synthesis of complex molecules and natural products . In biology and medicine, derivatives of this compound have been explored for their potential biological activities, including anti-inflammatory and anti-cancer properties . Industrially, this compound derivatives are used in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of 6-Oxabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact pathways and targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 6-Oxabicyclo[3.2.1]octane include bicyclo[2.2.1]heptane, 3-azabicyclo[3.3.1]nonene, and 6-oxabicyclo[3.2.2]nonane . These compounds share structural similarities but differ in the arrangement of their ring systems and the presence of heteroatoms.
Uniqueness: The uniqueness of this compound lies in its specific bicyclic structure with an oxygen atom, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
279-87-8 |
---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
6-oxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C7H12O/c1-2-6-4-7(3-1)8-5-6/h6-7H,1-5H2 |
InChI Key |
XXROMDIIDAKWDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C1)OC2 |
Origin of Product |
United States |
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